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Compound of Interest

Compound Name: GR 64349

Cat. No.: B145177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue expression of

Neurokinin-2 (NK2) receptors and their interaction with the selective agonist, GR 64349. This

document details the localization of NK2 receptors, the pharmacological profile of GR 64349,

the associated signaling pathways, and the experimental methodologies used for their

characterization.

Introduction to NK2 Receptors and GR 64349
The Neurokinin-2 (NK2) receptor, a member of the tachykinin receptor family of G-protein

coupled receptors (GPCRs), is a key player in various physiological processes.[1] Its

endogenous ligand is neurokinin A (NKA). The NK2 receptor is predominantly expressed in

peripheral tissues, with limited expression in the central nervous system.[2] Dysregulation of

NK2 receptor signaling has been implicated in inflammatory conditions and motility disorders,

making it a significant target for therapeutic intervention.

GR 64349 is a potent and highly selective peptide agonist for the NK2 receptor.[3] Its high

selectivity for the NK2 receptor over NK1 and NK3 receptors makes it an invaluable tool for

elucidating the physiological functions of NK2 receptor activation and for the development of

targeted therapeutics.[3]

Tissue Distribution of NK2 Receptors
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The expression of NK2 receptors varies across different tissues and species. The following

sections and tables summarize the known distribution in human and animal models.

Gastrointestinal Tract
The gastrointestinal (GI) tract exhibits significant NK2 receptor expression, primarily in smooth

muscle cells.[1][2] In the rat GI tract, NK2 receptors have been localized to the circular and

longitudinal muscle layers, as well as to nerve endings in the myenteric and submucosal

plexuses.[2] Immunohistochemical studies in the guinea-pig intestine have also identified NK2

receptors on both longitudinal and circular smooth muscle layers and the deep muscular

plexus.[1]

Respiratory System
NK2 receptors are expressed in the smooth muscle of the respiratory tract. Their activation is

associated with bronchoconstriction.

Urinary Tract
The urinary bladder is another site of significant NK2 receptor expression. Agonists like GR
64349 have been shown to induce bladder contractions, highlighting the role of these receptors

in urinary function.

Central Nervous System
While predominantly a peripheral receptor, some studies have detected NK2 receptor mRNA in

various regions of the human brain, including the caudate nucleus, putamen, hippocampus,

substantia nigra, and cerebral cortex, with higher expression in the frontal and temporal cortex.

[4] However, radioligand binding studies in the rat brain have not provided strong evidence for

the existence of NK2 binding sites.

Quantitative Expression Data
The following table summarizes available quantitative data on NK2 receptor expression in

various tissues.
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Tissue/Cell
Line

Species Parameter Value Reference

Rat Colon Rat
EC50 (GR

64349)
3.7 nM

Human Detrusor

Muscle
Human

EC50 (GR

64349)
74 nM [5]

Human Prostatic

Urethra
Human

EC50 (GR

64349)
150 nM [5]

CHO Cells

(recombinant)
Human

pKi (GR 64349 at

NK2R)
7.77 ± 0.10 [3]

CHO Cells

(recombinant)
Human

pEC50 (GR

64349 at NK2R,

IP-1)

9.10 ± 0.16 [3]

CHO Cells

(recombinant)
Human

pEC50 (GR

64349 at NK2R,

Ca2+)

9.27 ± 0.26 [3]

CHO Cells

(recombinant)
Human

pEC50 (GR

64349 at NK2R,

cAMP)

10.66 ± 0.27 [3]

CHO Cells

(recombinant)
Human

pKi (GR 64349 at

NK1R)
<5 [3]

CHO Cells

(recombinant)
Human

pEC50 (GR

64349 at NK1R,

IP-1)

5.95 ± 0.80 [3]

CHO Cells

(recombinant)
Human

pEC50 (GR

64349 at NK1R,

Ca2+)

6.55 ± 0.16 [3]

CHO Cells

(recombinant)
Human

pEC50 (GR

64349 at NK1R,

cAMP)

7.71 ± 0.41 [3]

Rat Fundus Rat K D 1.9 nM [6]
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Rat Colon Rat K D 0.4 nM [6]

Rat Bladder Rat K D 0.4 nM [6]

Rat Vas

Deferens
Rat K D 1.4 nM [6]

Bovine Stomach

(transfected in

B82 cells)

Bovine Bmax
147 fmol/mg

protein
[7]

Bovine Stomach

(transfected in

B82 cells)

Bovine Kd 0.59 nM [7]

Signaling Pathways of the NK2 Receptor
Activation of the NK2 receptor by an agonist such as GR 64349 initiates intracellular signaling

cascades through the coupling to heterotrimeric G-proteins, primarily Gq/11 and Gs.

Gq/11 Pathway: This pathway involves the activation of phospholipase C (PLC), which

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate

(IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular

stores, leading to various cellular responses, including smooth muscle contraction.

Gs Pathway: The Gs protein activates adenylyl cyclase, which catalyzes the conversion of

ATP to cyclic AMP (cAMP). Increased cAMP levels can modulate the activity of protein

kinase A (PKA) and other downstream effectors.

Plasma Membrane Cytosol

GR 64349 NK2 Receptor
Binds

Gq/11Activates

Gs
Activates

Phospholipase C
(PLC)

Activates

Adenylyl Cyclase
(AC)

Activates

PIP2
Hydrolyzes

ATP
Converts

IP3 Ca²⁺ Release
Stimulates Cellular Response

(e.g., Muscle Contraction)

cAMP Protein Kinase A
(PKA)

Activates
Cellular Response
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Click to download full resolution via product page

NK2 Receptor Signaling Pathways

Experimental Protocols
This section outlines the methodologies for key experiments used to characterize NK2

receptors and the effects of GR 64349.

Radioligand Binding Assay
This assay quantifies the binding of a radiolabeled ligand to the NK2 receptor, allowing for the

determination of receptor density (Bmax) and ligand affinity (Kd or Ki).

Protocol:

Membrane Preparation: Homogenize tissues or cells expressing NK2 receptors in a suitable

buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the

membrane pellet in fresh buffer.

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration

of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA) and varying concentrations of the

competing ligand (e.g., GR 64349).

Determination of Non-specific Binding: In parallel wells, add a high concentration of an

unlabeled NK2 receptor ligand to determine non-specific binding.

Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time

to reach binding equilibrium (e.g., 60-90 minutes).

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass

fiber filters to separate the membrane-bound radioligand from the free radioligand.

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Analyze the data using non-linear regression to determine the Ki or IC50 of the
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Radioligand Binding Assay Workflow

Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, a downstream

product of the Gq/11 signaling pathway, upon receptor activation.

Protocol:

Cell Culture and Labeling: Culture cells expressing NK2 receptors and label them with [³H]-

myo-inositol overnight to incorporate the radiolabel into membrane phosphoinositides.

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl to inhibit

inositol monophosphatase, allowing for the accumulation of inositol monophosphate (IP1).

Stimulation: Add varying concentrations of the agonist (e.g., GR 64349) to the cells and

incubate for a defined period (e.g., 30-60 minutes) at 37°C.

Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid) and

neutralize the extracts.

Purification: Separate the inositol phosphates from other cellular components using anion-

exchange chromatography.

Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation

counter.

Data Analysis: Plot the amount of accumulated inositol phosphates against the agonist

concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following NK2

receptor activation.

Protocol:

Cell Culture and Dye Loading: Culture cells expressing NK2 receptors and load them with a

calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Baseline Measurement: Place the cells in a fluorometric imaging plate reader (FLIPR) or a

similar instrument and measure the baseline fluorescence.

Agonist Addition: Add varying concentrations of the agonist (e.g., GR 64349) to the cells.

Real-time Measurement: Continuously monitor the change in fluorescence intensity over

time. An increase in fluorescence indicates a rise in intracellular calcium.

Data Analysis: Determine the peak fluorescence response for each agonist concentration.

Plot the peak response against the agonist concentration and fit the data to a sigmoidal

dose-response curve to determine the EC50.
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This assay quantifies the production of cyclic AMP, a second messenger in the Gs signaling

pathway.

Protocol:

Cell Culture: Culture cells expressing NK2 receptors.

Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX)

to prevent the degradation of cAMP.

Stimulation: Add varying concentrations of the agonist (e.g., GR 64349) and incubate for a

specific time at 37°C.

Cell Lysis: Lyse the cells to release the intracellular cAMP.

Quantification: Measure the cAMP concentration in the cell lysates using a competitive

immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous

time-resolved fluorescence (HTRF) assay.

Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine

the cAMP concentration in the samples from the standard curve and plot it against the

agonist concentration to determine the EC50.

Conclusion
The Neurokinin-2 receptor is a well-defined therapeutic target with a predominant expression in

peripheral tissues, particularly the gastrointestinal, respiratory, and urinary tracts. GR 64349
serves as a highly selective and potent agonist for the NK2 receptor, making it an essential

research tool for understanding the receptor's function and for the preclinical evaluation of NK2

receptor-targeted therapies. The experimental protocols detailed in this guide provide a robust

framework for the continued investigation of NK2 receptor pharmacology and its role in health

and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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